cis-2-Buten-1-Ol

Descripción

Propiedades

IUPAC Name |

(Z)-but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASXYBKJHWFMY-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884032 | |

| Record name | 2-Buten-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120.00 to 122.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | 2-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4088-60-2, 6117-91-5 | |

| Record name | (2Z)-2-Buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4088-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotyl alcohol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Buten-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROTYL ALCOHOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6GGS58T62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

cis-2-Buten-1-Ol physical and chemical properties

An In-depth Technical Guide to cis-2-Buten-1-ol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Abstract

cis-2-Buten-1-ol, also known as (Z)-2-Buten-1-ol or cis-crotyl alcohol, is an unsaturated alcohol that serves as a valuable intermediate in organic synthesis and has applications in the pharmaceutical and fragrance industries.[][2] Its unique structure, featuring a hydroxyl group and a cis-configured double bond, dictates its specific chemical reactivity and physical properties.[2] This guide provides a comprehensive overview of the physical and chemical properties of cis-2-Buten-1-ol, detailed experimental protocols, and a visualization of its key chemical transformations, intended for researchers, scientists, and professionals in drug development.

Physical Properties

cis-2-Buten-1-ol is a transparent, colorless, and odorless liquid.[][2] It is a primary alcohol with the molecular formula C4H8O.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of cis-2-Buten-1-ol

| Property | Value | Source |

| Molecular Formula | C4H8O | [][4] |

| Molecular Weight | 72.11 g/mol | [][2] |

| CAS Number | 4088-60-2 | [4] |

| Boiling Point | 120.00 to 122.00 °C at 760.00 mm Hg | [] |

| Solubility | 1000 mg/mL | [] |

| logP | 0.55480 | [4] |

| Polar Surface Area | 20.23 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Chemical Properties

The chemical behavior of cis-2-Buten-1-ol is characterized by the presence of both a hydroxyl group and a carbon-carbon double bond, allowing it to participate in a variety of chemical reactions.[2] It is recognized for its role as an intermediate in organic synthesis, particularly in esterification reactions.[]

Table 2: Chemical Properties and Reactivity of cis-2-Buten-1-ol

| Property | Description | Source |

| Reactivity | Undergoes oxidation, reduction, and nucleophilic substitution reactions.[2] | [2] |

| Stability | Flammable liquid and vapor.[5] Should be stored in a cool, well-ventilated place away from heat and ignition sources.[5] | [5] |

| Isomerism | Exists as the (Z)-isomer, with its geometric counterpart being (E)-2-buten-1-ol (trans-2-Buten-1-ol).[2] | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of cis-2-Buten-1-ol.

Table 3: Spectroscopic Information for cis-2-Buten-1-ol

| Data Type | Description | Source |

| 1H NMR | Spectral data available. | [6] |

| 13C NMR | Spectral data available. | [6] |

| IR Spectrum | Gas-phase IR spectrum available from NIST. | [7] |

| Mass Spectrum | Mass spectral data available from NIST. | [7] |

Chemical Reactions and Pathways

cis-2-Buten-1-ol can be transformed into several other key chemical compounds through oxidation and reduction reactions. These transformations are fundamental to its utility in organic synthesis.

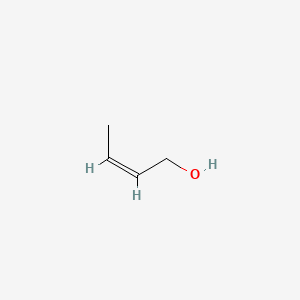

Caption: Key chemical transformations of cis-2-Buten-1-ol.

Experimental Protocols

Synthesis of cis-2-butene-1,4-diol (B44940) via Hydrogenation

This procedure is based on the selective hydrogenation of 2-butyne-1,4-diol (B31916).

-

Objective: To synthesize cis-2-butene-1,4-diol by the selective reduction of the triple bond in 2-butyne-1,4-diol.

-

Reactants:

-

2-butyne-1,4-diol

-

Hydrogen gas (H₂)

-

-

Catalyst: Raney nickel or colloidal palladium.[8]

-

Procedure:

-

The hydrogenation of 2-butyne-1,4-diol is carried out at a pressure of two to four atmospheres.[8]

-

The reaction is conducted in the presence of a catalyst, such as Raney nickel or colloidal palladium.[8]

-

This reduction is selective and can be readily stopped at the ethylene (B1197577) (double bond) stage.[8]

-

-

Purity and Characterization: The Raman spectrum of the product prepared by this method indicates the presence of the cis isomer only.[8] However, it is noted that under ordinary laboratory conditions, small amounts of 2-butyne- and/or butane-1,4-diol may be present as impurities.[8] Due to the close boiling points of these compounds, separation by distillation can be challenging.[8]

Safety and Handling

cis-2-Buten-1-ol is a flammable liquid and vapor and should be handled with appropriate safety precautions.[5]

-

Handling:

-

Storage:

-

Spills:

Conclusion

cis-2-Buten-1-ol is a versatile chemical intermediate with well-defined physical and chemical properties. Its ability to undergo oxidation, reduction, and other transformations makes it a valuable building block in organic synthesis for the pharmaceutical and other industries. Proper handling and storage are essential due to its flammable nature. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound.

References

- 2. cis-2-Buten-1-Ol | 4088-60-2 | Benchchem [benchchem.com]

- 3. Showing Compound 2-Buten-1-ol (FDB012042) - FooDB [foodb.ca]

- 4. cis-2-buten-1-ol | CAS#:4088-60-2 | Chemsrc [chemsrc.com]

- 5. kaimosi.com [kaimosi.com]

- 6. CIS-2-BUTEN-1-OL(4088-60-2) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Buten-1-ol, (Z)- [webbook.nist.gov]

- 8. arches.union.edu [arches.union.edu]

An In-depth Technical Guide to (Z)-2-Buten-1-ol: Structural Formula, Isomers, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-2-buten-1-ol, commonly known as cis-crotyl alcohol, and its isomers. This document details their structural formulas, physicochemical properties, and key synthetic protocols, presenting quantitative data in accessible tables and illustrating molecular relationships through diagrams.

(Z)-2-Buten-1-ol and its Isomers: An Introduction

(Z)-2-Buten-1-ol is an unsaturated alcohol with the chemical formula C₄H₈O.[1][2] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two stereoisomers: (Z)-2-buten-1-ol (cis) and (E)-2-buten-1-ol (trans).[3] These are also commonly referred to as cis- and trans-crotyl alcohol, respectively.[1][4] The term "crotyl alcohol" often refers to a mixture of these two isomers.[5]

Beyond geometric isomerism, several other structural isomers of butenol (B1619263) exist, each with distinct chemical and physical properties. These include positional isomers, such as 3-buten-1-ol (B139374) and 3-buten-2-ol, and a cyclic isomer, cyclobutanol.[6][7][8]

Structural Formulas

The structural formulas for (Z)-2-buten-1-ol and its key isomers are presented below.

Figure 1: Isomers of Butenol

Caption: Relationship between (Z)-2-Buten-1-ol and its isomers.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-2-buten-1-ol and its isomers is provided in the table below for easy comparison. Please note that some values are estimates and may vary depending on the source and experimental conditions.

| Property | (Z)-2-Buten-1-ol | (E)-2-Buten-1-ol | 3-Buten-1-ol | 3-Buten-2-ol | Cyclobutanol |

| CAS Number | 4088-60-2[1] | 504-61-0[9] | 627-27-0[10] | 598-32-3[8] | 2919-23-5[11] |

| Molecular Formula | C₄H₈O[1] | C₄H₈O[9] | C₄H₈O[10] | C₄H₈O[8] | C₄H₈O[11] |

| Molar Mass ( g/mol ) | 72.11[1] | 72.11[9] | 72.11 | 72.11[8] | 72.11[12] |

| Boiling Point (°C) | 123 (est.)[13] | 121.2[5] | 112-114[10] | 96-97 | 123[12] |

| Melting Point (°C) | 37 (est.)[3] | -30[5] | -31.44 (est.)[10] | -100[7] | 262-263[12] |

| Density (g/mL at 25°C) | 0.8532[3] | 0.845[1] | 0.838[10] | 0.832 | 0.921[12] |

| Refractive Index (n20/D) | 1.4342[7] | 1.427[1] | 1.421[10] | 1.415 | 1.435[12] |

Experimental Protocols

Detailed methodologies for the synthesis of 2-buten-1-ol are crucial for researchers in organic synthesis and drug development. Two common methods are the hydrogenation of crotonaldehyde (B89634) and the isomerization of 3-buten-1-ol.

Synthesis of Crotyl Alcohol via Hydrogenation of Crotonaldehyde

The selective hydrogenation of the carbonyl group in crotonaldehyde yields crotyl alcohol. This process can be carried out in either the liquid or gas phase.

Liquid-Phase Hydrogenation Protocol:

-

Apparatus: A 100 mL stainless steel autoclave with a polytetrafluoroethylene lining.[14]

-

Reagents:

-

Procedure:

-

Add the catalyst, crotonaldehyde, and distilled water to the autoclave.[14]

-

Seal the reactor and purge with hydrogen gas four times to remove air.[14]

-

Heat the reactor to the desired temperature (e.g., 70-90°C).[14]

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-2.0 MPa) and maintain constant pressure throughout the reaction.[14]

-

Monitor the reaction progress by analyzing samples at regular intervals.

-

Upon completion, cool the reactor, release the pressure, and recover the product mixture for purification.

-

Gas-Phase Hydrogenation Protocol:

-

Apparatus: A fixed-bed reactor.

-

Reagents:

-

Catalyst: Loaded in the reactor (e.g., Pt/α-Ga₂O₃, Au/ZnO, or Ir/TiO₂)

-

Reactant gas mixture: Hydrogen, crotonaldehyde, and n-heptane (molar ratio 100:1:1-6).[15]

-

-

Procedure:

-

Load the catalyst into the reactor.[15]

-

Heat the reactant gas mixture and pass it through the reactor at a controlled temperature (60-90°C) and space velocity (4000-8000 h⁻¹).[15]

-

Maintain the reaction pressure between 0.1 and 1.0 MPa.[15]

-

The product stream is then passed through a series of separation and purification steps to isolate the crotyl alcohol.[15]

-

Figure 2: Workflow for Gas-Phase Hydrogenation of Crotonaldehyde

Caption: Gas-phase synthesis and purification of crotyl alcohol.

Synthesis of 2-Buten-1-ol via Isomerization of 3-Buten-1-ol

2-Buten-1-ol can be synthesized by the isomerization of 3-buten-1-ol in the presence of a palladium catalyst.

-

Apparatus: A reaction vessel suitable for heating and stirring under a controlled atmosphere.

-

Reagents:

-

3-Buten-1-ol: 300 g

-

Catalyst: 0.6 g of 5% Pd and 0.25% Se on activated carbon

-

Hydrogen gas

-

-

Procedure:

-

Combine 3-buten-1-ol and the catalyst in the reaction vessel.

-

Heat the mixture to 85°C with vigorous stirring.

-

Introduce a simultaneous stream of hydrogen gas.

-

Maintain the reaction for a specified period (e.g., 2 hours).

-

Monitor the conversion and the formation of cis- and trans-2-buten-1-ol.

-

Upon completion, cool the reaction mixture and separate the catalyst to recover the product.

-

This guide provides foundational information for professionals working with (Z)-2-buten-1-ol and its isomers. For further details on specific analytical techniques or reaction mechanisms, consulting the cited literature is recommended.

References

- 1. chembk.com [chembk.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. (E)-2-buten-1-ol, 504-61-0 [thegoodscentscompany.com]

- 6. 2919-23-5 CAS MSDS (Cyclobutanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Buten-2-ol | CAS#:598-32-3 | Chemsrc [chemsrc.com]

- 8. 3-Buten-2-ol | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Buten-1-ol, (E)- [webbook.nist.gov]

- 10. 3-Buten-1-ol | 627-27-0 [chemicalbook.com]

- 11. Cyclobutanol - Wikipedia [en.wikipedia.org]

- 12. Cyclobutanol | 2919-23-5 [chemicalbook.com]

- 13. (Z)-2-buten-1-ol, 4088-60-2 [thegoodscentscompany.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN102295532B - Method for producing crotonyl alcohol through gas phase catalysis and selective hydrogenation of crotonaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Spectral Data of cis-Crotyl Alcohol

This technical guide provides a comprehensive overview of the key spectral data for cis-crotyl alcohol (also known as (Z)-2-buten-1-ol). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed spectroscopic information for this compound. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectral Data Summary

The following sections summarize the quantitative spectral data for cis-crotyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here are for the proton (¹H) and carbon-13 (¹³C) nuclei.

Table 1: ¹H NMR Spectral Data for cis-Crotyl Alcohol

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 5.65 - 5.80 | m | - | H-2 |

| 5.45 - 5.60 | m | - | H-3 |

| 4.20 | d | 6.5 | H-1 (CH₂) |

| 1.65 | d | 6.0 | H-4 (CH₃) |

| 1.50 | s | - | OH |

Solvent: CDCl₃, Reference: TMS. Data sourced from SpectraBase.[1]

Table 2: ¹³C NMR Spectral Data for cis-Crotyl Alcohol

| Chemical Shift (δ) (ppm) | Assignment |

| 129.5 | C-3 |

| 128.0 | C-2 |

| 58.5 | C-1 |

| 13.0 | C-4 |

Solvent: CDCl₃, Reference: TMS. Data sourced from Wiley-VCH GmbH via PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cis-crotyl alcohol is characterized by the following absorption bands.

Table 3: IR Spectral Data for cis-Crotyl Alcohol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch |

| ~3020 | Medium | =C-H stretch |

| ~2920 | Medium | C-H stretch (sp³) |

| ~1650 | Medium | C=C stretch |

| ~1000 | Strong | C-O stretch |

Data obtained from the NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of cis-crotyl alcohol is summarized below.

Table 4: Mass Spectrometry Data for cis-Crotyl Alcohol

| m/z | Relative Intensity (%) | Assignment |

| 72 | 25 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [M - CH₃]⁺ |

| 43 | 60 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | 55 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| 31 | 45 | [CH₂OH]⁺ |

Data sourced from SpectraBase.[1]

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of cis-crotyl alcohol for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Place a single drop of liquid cis-crotyl alcohol onto the surface of one salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles in the film.

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of cis-crotyl alcohol in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). The concentration should be approximately 1 mg/mL.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample.

-

As cis-crotyl alcohol elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization at 70 eV), the molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows

The following diagrams illustrate the logical workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of cis-crotyl alcohol.

Caption: Logical flow for structure elucidation from spectral data.

References

In-Depth Technical Guide on (Z)-2-Buten-1-ol (CAS Number: 4088-60-2)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (Z)-2-Buten-1-ol (cis-2-Buten-1-ol). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Information and Physical Properties

(Z)-2-Buten-1-ol, also known as cis-crotyl alcohol, is an unsaturated alcohol with the chemical formula C₄H₈O.[1] It is a colorless liquid and is used as a reagent in organic synthesis and in the manufacturing of pharmaceuticals.[2] Below is a summary of its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers for (Z)-2-Buten-1-ol

| Identifier | Value |

| CAS Number | 4088-60-2 |

| Molecular Formula | C₄H₈O |

| Molecular Weight | 72.11 g/mol |

| IUPAC Name | (2Z)-but-2-en-1-ol |

| Synonyms | cis-2-Buten-1-ol, cis-Crotyl alcohol, (Z)-Crotyl alcohol |

| SMILES | C/C=C\CO |

| InChI Key | WCASXYBKJHWFMY-IHWYPQMZSA-N |

Table 2: Physical and Chemical Properties of (Z)-2-Buten-1-ol

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 121-122 °C | |

| Melting Point | < -30 °C | |

| Density | 0.845 g/cm³ | |

| Solubility in Water | Soluble | |

| Refractive Index | 1.427-1.429 |

Synthesis and Analysis

While specific, detailed protocols for the synthesis of (Z)-2-Buten-1-ol are not extensively published, a common and logical approach is the selective 1,2-reduction of (Z)-2-butenal (cis-crotonaldehyde). This method preserves the cis-configuration of the double bond while reducing the aldehyde to a primary alcohol.

Proposed Experimental Protocol: Synthesis via Selective Reduction

This proposed protocol describes a method for the synthesis of (Z)-2-Buten-1-ol from (Z)-2-butenal using sodium borohydride (B1222165) as the reducing agent.

Materials:

-

(Z)-2-Butenal (cis-crotonaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-2-butenal (1 equivalent) in anhydrous methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (Z)-2-Buten-1-ol by fractional distillation.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the synthesized (Z)-2-Buten-1-ol can be confirmed using GC-MS. The following is a representative protocol that can be adapted for this purpose.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split mode, 50:1)

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-200

Potential Biological Activities and Experimental Investigation

While research on the specific biological effects of (Z)-2-Buten-1-ol is limited, related short-chain unsaturated alcohols have been reported to exhibit antimicrobial and neuroprotective properties. Further investigation into these potential activities is warranted.

Antimicrobial Activity

The antimicrobial properties of alcohols are generally attributed to their ability to denature proteins and disrupt cell membranes.[3]

This protocol outlines a standard method for screening the antimicrobial activity of (Z)-2-Buten-1-ol against a panel of pathogenic bacteria and fungi.

Materials:

-

(Z)-2-Buten-1-ol

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile swabs

-

Micropipettes

-

Incubator

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., sterile solvent used to dissolve the test compound)

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

-

Once the agar has solidified, inoculate the plates with the test microorganisms by spreading a standardized suspension of the microbial culture evenly over the agar surface using a sterile swab.

-

Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

-

Add a specific volume (e.g., 50 µL) of different concentrations of (Z)-2-Buten-1-ol, the positive control, and the negative control to the respective wells.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25 °C for 48 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Neuroprotective Effects

Small molecules with antioxidant and anti-inflammatory properties are often investigated for their neuroprotective potential.

This protocol describes a cell-based assay to evaluate the potential of (Z)-2-Buten-1-ol to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

(Z)-2-Buten-1-ol

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Hydrogen peroxide (H₂O₂) or another neurotoxic agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (Z)-2-Buten-1-ol for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by exposing the cells to a predetermined concentration of hydrogen peroxide for 24 hours. Include control wells with untreated cells and cells treated only with H₂O₂.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control. Increased cell viability in the presence of (Z)-2-Buten-1-ol would suggest a neuroprotective effect.

Hypothetical Signaling Pathways

The potential biological activities of (Z)-2-Buten-1-ol may be mediated through various cellular signaling pathways. Based on the known mechanisms of similar compounds, the following pathways are proposed as potential targets for investigation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory and neuroprotective agents.

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by (Z)-2-Buten-1-ol.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation and cell survival. Modulation of MAPK signaling is another potential mechanism for neuroprotection.

Figure 2: Potential modulation of a MAPK signaling cascade by (Z)-2-Buten-1-ol.

Conclusion

(Z)-2-Buten-1-ol is a readily available chemical with potential for further investigation into its biological activities. The proposed experimental protocols provide a framework for the synthesis, analysis, and evaluation of its antimicrobial and neuroprotective effects. The hypothetical signaling pathways offer potential avenues for mechanistic studies. Further research is necessary to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Solubility of cis-2-Buten-1-Ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-2-buten-1-ol, a valuable unsaturated alcohol intermediate in the synthesis of pharmaceuticals and other organic compounds.[][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document combines reported values with predictions based on fundamental chemical principles to offer a thorough understanding for laboratory and development applications.

Core Concepts: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3][4] This means that substances with similar polarities are more likely to be miscible. cis-2-Buten-1-ol possesses a dual nature; the hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the four-carbon butene chain is nonpolar.[][5] This structure dictates its solubility profile, allowing for miscibility with polar solvents through hydrogen bonding and some solubility in nonpolar solvents due to London dispersion forces. As the nonpolar carbon chain length increases in alcohols, their solubility in polar solvents like water generally decreases.[5][6]

Quantitative Solubility Data

Reported quantitative solubility data for cis-2-buten-1-ol is primarily available for aqueous solutions. The data is summarized in the table below.

| Solvent | Reported Solubility | Predicted Solubility |

| Water | 1000 mg/mL[][7][8][9] | 213 g/L[9][10] |

| Water | Soluble in 6 parts of water[11] |

Qualitative Solubility Profile in Organic Solvents

Based on its chemical structure and general solubility principles for short-chain alcohols, the expected qualitative solubility of cis-2-buten-1-ol in various classes of organic solvents is outlined below. It is reported to be miscible with alcohol.[11]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The hydroxyl group of cis-2-buten-1-ol can form strong hydrogen bonds with other protic solvents. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF) | Soluble | The polar nature of these solvents can interact with the polar hydroxyl group of cis-2-buten-1-ol. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the hydroxyl group of cis-2-buten-1-ol. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar butene backbone of cis-2-buten-1-ol will interact favorably with nonpolar aromatic solvents. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity that can accommodate both the polar and nonpolar aspects of cis-2-buten-1-ol. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | The polarity of the hydroxyl group limits solubility in highly nonpolar solvents. |

Logical Relationship of Solubility

The following diagram illustrates the relationship between the chemical structure of cis-2-buten-1-ol and its expected solubility in different solvent types.

Caption: Solubility profile of cis-2-Buten-1-Ol.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of cis-2-buten-1-ol in a given organic solvent.

Objective: To quantitatively determine the solubility of cis-2-buten-1-ol in a specific organic solvent at a controlled temperature.

Materials:

-

cis-2-Buten-1-ol (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Gas chromatograph (GC) with a suitable column and a flame ionization detector (FID), or a high-performance liquid chromatograph (HPLC) with an appropriate detector.

-

Syringes and filters

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of cis-2-buten-1-ol in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for quantitative analysis.

-

-

Saturation Method:

-

In a series of sealed vials, add an excess amount of cis-2-buten-1-ol to a known volume of the organic solvent.

-

Place the vials in a thermostatically controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature bath for several hours to permit any undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended micro-droplets of the undissolved solute.

-

Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the prepared standard solutions and the diluted sample solution using GC or HPLC.

-

For GC analysis, inject a known volume of each solution and record the peak area corresponding to cis-2-buten-1-ol.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of cis-2-buten-1-ol in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor used in step 3.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for cis-2-buten-1-ol and the chosen solvent before commencing any work.

This comprehensive guide, combining available data with chemical principles, provides a robust framework for understanding and utilizing the solubility properties of cis-2-buten-1-ol in research and development settings.

References

- 2. cis-2-Buten-1-Ol | 4088-60-2 | Benchchem [benchchem.com]

- 3. education.com [education.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (2Z)-2-Buten-1-ol | C4H8O | CID 643789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for 2-Buten-1-ol (HMDB0033858) [hmdb.ca]

- 10. Showing Compound 2-Buten-1-ol (FDB012042) - FooDB [foodb.ca]

- 11. chembk.com [chembk.com]

Molecular weight and formula of cis-2-Buten-1-Ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-Buten-1-ol (also known as (Z)-2-Buten-1-ol or cis-crotyl alcohol), a key unsaturated alcohol in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its primary chemical reactions, making it a valuable resource for professionals in chemistry and drug development.

Core Properties and Formula

cis-2-Buten-1-ol is a four-carbon unsaturated alcohol. Its structure features a hydroxyl group (-OH) and a carbon-carbon double bond in the cis configuration, which significantly influences its reactivity and physical properties.[1][2][]

Chemical Structure:

References

A Technical Guide to the Physicochemical Properties of (Z)-2-Buten-1-ol

This guide provides a detailed overview of the boiling and melting points of (Z)-2-Buten-1-ol, also known as cis-2-Buten-1-ol. The information is compiled for researchers, scientists, and professionals in drug development who require accurate physicochemical data for this compound.

Physicochemical Data Summary

The boiling and melting points of (Z)-2-Buten-1-ol have been reported from various sources. The following table summarizes the available quantitative data. It is important to note that some values are experimental while others are estimations.

| Property | Value | Conditions | Source |

| Boiling Point | 120.00 to 122.00 °C | @ 760.00 mm Hg | Experimental[1][] |

| 91.54 °C | Estimated[3][4][5] | ||

| Melting Point | 37 °C | Estimated[3][4][5] |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling and melting points of (Z)-2-Buten-1-ol are not explicitly available in the reviewed literature. However, standard methodologies for determining these physical properties for organic compounds are well-established.

General Protocol for Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

-

A sample of (Z)-2-Buten-1-ol is placed in a distillation flask.

-

The flask is heated, and a thermometer is positioned to measure the temperature of the vapor that distills.

-

The atmospheric pressure is recorded.

-

The temperature at which the liquid boils and its vapor temperature remains constant is recorded as the boiling point at that pressure.

General Protocol for Melting Point Determination: The melting point is the temperature at which a solid becomes a liquid. The capillary tube method is frequently used.

-

A small, powdered sample of the crystalline solid form of (Z)-2-Buten-1-ol is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from which the sample begins to melt until it is completely liquid is recorded as the melting point range.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical substance like (Z)-2-Buten-1-ol.

Caption: Workflow for determining the physical properties of a chemical compound.

References

Thermodynamic properties of cis-crotyl alcohol

An In-depth Technical Guide on the Thermodynamic Properties of cis-Crotyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cis-crotyl alcohol ((Z)-2-buten-1-ol). Due to a scarcity of direct experimental data in publicly accessible literature, this document compiles critically evaluated data from established databases, computational estimations, and detailed experimental protocols for the determination of key thermodynamic parameters.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical and biological systems. For drug development, these properties can influence formulation, stability, and metabolic pathways.

Data Presentation

The following tables summarize the available physical and thermodynamic data for cis-crotyl alcohol. It is important to note that many of the standard state thermodynamic values are derived from computational models due to the lack of published experimental results.

Table 1: Physical Properties of cis-Crotyl Alcohol

| Property | Value | Source |

| Molecular Formula | C₄H₈O | [1] |

| Molecular Weight | 72.1057 g/mol | [1] |

| CAS Number | 4088-60-2 | [1] |

| Boiling Point | 123.6 °C (396.75 K) | [N/A] |

| Solubility in Water | 1000 mg/mL | [2] |

Table 2: Calculated Standard Thermodynamic Properties of cis-Crotyl Alcohol at 298.15 K

| Property | Value | Unit | Source & Method |

| Standard Enthalpy of Formation (Gas, ΔfH°) | -160.90 | kJ/mol | Cheméo (Joback Method) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -73.80 | kJ/mol | Cheméo (Joback Method) |

| Enthalpy of Vaporization (ΔvapH°) | 41.14 | kJ/mol | Cheméo (Joback Method) |

| Enthalpy of Fusion (ΔfusH°) | 10.41 | kJ/mol | Cheméo (Joback Method) |

Note: The values in Table 2 are computationally estimated and should be used as approximations in the absence of experimental data.

Table 3: Critically Evaluated Ideal Gas Thermodynamic Properties of cis-Crotyl Alcohol from NIST/TRC Web Thermo Tables

| Temperature (K) | Heat Capacity (Cp°) (J/mol·K) | Entropy (S°) (J/mol·K) | Enthalpy (H° - H°₀) (kJ/mol) |

| 200 | 74.89 | 273.15 | 10.15 |

| 298.15 | 80.15 | 298.15 | 15.80 |

| 300 | 80.55 | 300.00 | 15.95 |

| 400 | 102.73 | 400.00 | 25.10 |

| 500 | 123.64 | 500.00 | 36.45 |

| 600 | 141.91 | 600.00 | 50.00 |

| 700 | 157.66 | 700.00 | 65.20 |

| 800 | 171.27 | 800.00 | 81.80 |

| 900 | 183.06 | 900.00 | 99.60 |

| 1000 | 193.30 | 1000.00 | 118.40 |

Source: Data points are from the critically evaluated NIST/TRC Web Thermo Tables (WTT).[3] These values are for the ideal gas state.

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. The following sections detail the standard methodologies for obtaining key thermodynamic data for a flammable liquid like cis-crotyl alcohol.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is often derived from the experimentally determined enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for this measurement.[4][5][6]

Objective: To measure the heat released during the complete combustion of a known mass of cis-crotyl alcohol at constant volume.

Apparatus:

-

Oxygen bomb calorimeter (e.g., Parr type)

-

Calorimeter bucket

-

High-precision thermometer (±0.001 K)

-

Ignition unit

-

Pellet press (for solid standards)

-

Crucible (platinum or nickel-chromium)

-

Oxygen cylinder with pressure regulator

-

Analytical balance (±0.0001 g)

Methodology:

-

Calibration: The heat capacity of the calorimeter (Ccal) must be determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.[6]

-

A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the crucible.

-

A fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

-

The bomb is assembled, sealed, and purged of air. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket, which is filled with a known mass of water (e.g., 2000 g). The bucket is then placed inside the calorimeter jacket.

-

The temperature of the water is monitored until a steady rate of change is observed (initial period).

-

The sample is ignited. The temperature is recorded at regular intervals (e.g., every 30 seconds) as it rises to a maximum and then begins to cool (main and final periods).[4]

-

The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings.

-

Ccal is calculated using the known energy of combustion of benzoic acid and the fuse wire, and the measured ΔT.

-

-

Combustion of cis-Crotyl Alcohol:

-

A sample of cis-crotyl alcohol (a volatile liquid) is accurately weighed into the crucible.

-

The procedure is repeated as for the benzoic acid standard.

-

The total heat released (q_total) is calculated from Ccal and the corrected temperature rise.

-

The heat of combustion of cis-crotyl alcohol at constant volume (ΔcU) is calculated after correcting for the heat released by the combustion of the fuse wire.

-

The enthalpy of combustion at constant pressure (ΔcH°) is then calculated from ΔcU using the relation ΔH = ΔU + Δn_gasRT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔfH°) of cis-crotyl alcohol is calculated using Hess's Law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of CO₂ and H₂O.

-

Determination of Heat Capacity and Entropy

The heat capacity (Cp) and standard entropy (S°) are determined by measuring the heat required to raise the temperature of a sample.

Objective: To measure the heat capacity of cis-crotyl alcohol as a function of temperature and to determine its standard entropy.

Apparatus:

-

Adiabatic scanning calorimeter or differential scanning calorimeter (DSC)

Methodology:

-

Heat Capacity Measurement:

-

A known mass of cis-crotyl alcohol is sealed in a sample container.

-

The sample is cooled to a low temperature (e.g., near liquid nitrogen temperature).

-

A series of small, precisely measured amounts of energy are supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.

-

The heat capacity (Cp) is calculated for each temperature step (Cp = dQ/dT).

-

This process is repeated over the desired temperature range to obtain Cp as a function of temperature.[7]

-

-

Entropy Calculation:

-

The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero.

-

The entropy of the substance at a given temperature T is determined by integrating the heat capacity data from 0 K to T.

-

The calculation involves integrating Cp/T with respect to temperature.

-

The entropies of any phase transitions (e.g., solid-solid, solid-liquid) that occur between 0 K and T must also be measured and included in the total entropy calculation.[8]

-

Visualization of Isomerization

The relationship between cis and trans isomers is a fundamental concept in chemistry, with thermodynamic stability playing a key role in their relative abundance and reactivity. The following diagram illustrates the energetic relationship between cis- and trans-crotyl alcohol.

Caption: Energy profile for the cis-trans isomerization of crotyl alcohol.

This diagram illustrates that the cis isomer is generally at a higher energy level than the trans isomer due to steric strain. The conversion between the two isomers requires surmounting an energy barrier, known as the activation energy, which corresponds to the transition state where the p-orbital overlap of the double bond is temporarily broken. The difference in the energy levels of the two isomers represents the enthalpy of isomerization.

References

- 1. 2-Buten-1-ol, (Z)- [webbook.nist.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Health and Safety of cis-2-Buten-1-Ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for cis-2-Buten-1-ol, also known as crotyl alcohol. The information is intended to support risk assessments and ensure safe handling in a laboratory setting. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are described.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and toxicological endpoints for cis-2-Buten-1-ol.

Table 1: Physicochemical Properties of cis-2-Buten-1-ol

| Property | Value |

| Molecular Formula | C4H8O |

| Molecular Weight | 72.11 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 119-122 °C |

| Flash Point | 37 °C (98.6 °F) |

| Density | 0.845 - 0.87 g/cm³ at 20-25 °C |

| Water Solubility | 166 g/L at 25 °C |

| Vapor Pressure | 1.8 mm Hg at 20 °C |

Table 2: Acute Toxicity Data for cis-2-Buten-1-ol

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 793 mg/kg[1] | Category 4 (Harmful if swallowed) |

| LD50 | Rabbit | Dermal | 1084 mg/kg[1], 1270 mg/kg[2] | Category 4 (Harmful in contact with skin) |

| LCLo | Rat | Inhalation | 2000 ppm / 4 hours[3][4] | Data insufficient for classification |

LD50: Lethal Dose, 50%; LCLo: Lowest Published Lethal Concentration

Hazard Identification and Classification

cis-2-Buten-1-ol is classified as a hazardous substance. The following diagram illustrates its Globally Harmonized System (GHS) classification.

References

Unveiling cis-2-Buten-1-Ol: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and early synthetic routes of cis-2-buten-1-ol, an important unsaturated alcohol in organic synthesis. This document provides a historical context for the compound's emergence, details key experimental protocols from seminal publications, and presents quantitative data in a structured format for clarity and comparison.

Discovery and Early Characterization

While the broader class of crotyl alcohols, or 2-buten-1-ols, were known earlier, the distinct isolation and characterization of the cis and trans isomers occurred as synthetic methodologies became more refined in the mid-20th century. Early preparations of 2-buten-1-ol, typically through the reduction of crotonaldehyde, often resulted in a mixture of the two isomers. The definitive identification and synthesis of the pure cis isomer, cis-2-buten-1-ol (also known as (Z)-2-buten-1-ol or cis-crotyl alcohol), was a significant step, enabling more stereospecific chemical transformations.

Initial challenges in its study were centered around the separation of the cis and trans isomers, which have very close boiling points. The development of stereospecific synthetic routes was therefore crucial for obtaining the pure cis isomer for characterization and further use.

Historical Synthesis Methods

Two landmark historical syntheses paved the way for the specific preparation of cis-2-buten-1-ol. These methods provided researchers with reliable access to the compound, facilitating further investigation into its chemical properties and reactivity.

The Hatch and Nesbitt Method (1950): Fractional Distillation of a Commercial Mixture

One of the earliest detailed accounts of separating the cis and trans isomers of 2-buten-1-ol was reported by L. F. Hatch and R. H. Nesbitt in 1950. Their work involved the careful fractional distillation of a commercially available mixture of crotyl alcohol.

Experimental Protocol:

The separation was achieved using a highly efficient distillation column. The commercial 2-buten-1-ol was subjected to continuous fractional distillation. The progress of the separation was monitored by measuring the refractive index of the collected fractions. This meticulous process allowed for the isolation of both the lower-boiling trans-isomer and the higher-boiling cis-isomer.

Quantitative Data:

| Property | cis-2-Buten-1-ol | trans-2-Buten-1-ol |

| Boiling Point (°C at 760 mm Hg) | 123.5 - 124.0 | 121.5 - 122.0 |

| Refractive Index (n²⁰D) | 1.4340 | 1.4288 |

| Density (d²⁰₄ g/mL) | 0.8662 | 0.8454 |

Data sourced from early literature and compiled for comparison.

The Clarke and Crombie Method (1957): A Stereospecific Synthesis

A significant advancement came in 1957 when J. T. Clarke and L. Crombie reported a simple and stereospecific synthesis of cis-2-buten-1-ol. This method avoided the tedious fractional distillation of isomeric mixtures and provided a direct route to the cis isomer. The synthesis involved the reduction of 2-butyn-1-ol (B121050) using lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

To a stirred solution of lithium aluminum hydride in dry diethyl ether, a solution of 2-butyn-1-ol in dry diethyl ether was added dropwise at a controlled temperature. The reaction mixture was then refluxed for a specific period. After cooling, the excess lithium aluminum hydride was decomposed by the careful addition of water, followed by the addition of a sodium hydroxide (B78521) solution. The resulting precipitate was filtered off, and the ethereal solution was dried. The cis-2-buten-1-ol was then isolated by distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Butyn-1-ol |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Dry Diethyl Ether |

| Reported Yield | High (specific yield dependent on scale and conditions) |

| Purity | High stereospecificity for the cis isomer |

Logical Relationship of Early Synthetic Strategies

The progression of synthetic approaches for obtaining pure cis-2-buten-1-ol can be visualized as a move from separation-based methods to stereospecific synthesis.

Caption: Evolution of synthetic routes to cis-2-buten-1-ol.

This technical guide provides a concise yet comprehensive overview of the pivotal early discoveries and synthetic methodologies that established cis-2-buten-1-ol as a readily accessible chemical entity. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the foundational work in the field of stereospecific synthesis.

The Natural Occurrence of (Z)-2-Buten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Z)-2-Buten-1-ol , also known as cis-crotyl alcohol, is a volatile organic compound with the chemical formula C4H8O. While its synthetic applications are known, its natural distribution is less documented, presenting an area of interest for researchers in fields ranging from food science to chemical ecology and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of (Z)-2-Buten-1-ol, detailing its presence in various natural sources, outlining experimental protocols for its analysis, and postulating its biosynthetic pathways.

Natural Distribution and Quantitative Data

(Z)-2-Buten-1-ol has been identified as a minor volatile component in a limited number of natural sources, primarily in heat-processed foods. Its presence is often associated with the thermal degradation of precursors such as lipids and amino acids. While extensive quantitative data remains scarce in the scientific literature, available information points to its contribution to the aroma profile of certain products.

| Natural Source Category | Specific Source | Concentration Range | Analytical Method | Reference |

| Processed Foods | Roasted Sesame Seeds | Trace amounts (qualitative) | Not specified | [1] |

| Fats and Oils | Detected (not quantified) | Not specified | [2][3] |

Note: The quantitative data for (Z)-2-Buten-1-ol in natural sources is currently limited. The table will be updated as more research becomes available.

Biosynthesis of (Z)-2-Buten-1-ol

The precise biosynthetic pathway of (Z)-2-Buten-1-ol has not been fully elucidated in any specific organism. However, based on the known metabolic pathways for the production of other C4 alcohols and unsaturated compounds in plants and microorganisms, a putative pathway can be proposed. It is likely that (Z)-2-Buten-1-ol is formed as a derivative of amino acid or fatty acid metabolism.

Proposed Biosynthetic Pathway in Microorganisms

In microorganisms, the synthesis of C4 alcohols often originates from the amino acid degradation pathway, specifically the Ehrlich pathway, or through modifications of the central carbon metabolism. A plausible route to (Z)-2-Buten-1-ol could involve the following key steps:

-

Precursor Formation: The pathway likely starts from a four-carbon α-keto acid intermediate, such as α-ketobutyrate, derived from amino acid catabolism (e.g., threonine).

-

Decarboxylation: The α-keto acid undergoes decarboxylation to form an aldehyde.

-

Reduction and Isomerization: The aldehyde is then reduced to the corresponding alcohol. The formation of the cis (Z) double bond could occur through the action of a specific isomerase or as a result of the stereospecificity of the enzymes involved in the reduction or dehydration steps.

Caption: Proposed microbial biosynthetic pathway of (Z)-2-Buten-1-ol.

Proposed Biosynthetic Pathway in Plants

In plants, the biosynthesis of volatile unsaturated alcohols is often linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of "green leaf volatiles." This pathway involves the oxidative degradation of polyunsaturated fatty acids.

-

Fatty Acid Precursor: The pathway would initiate with a C18 polyunsaturated fatty acid, such as linolenic acid.

-

Lipoxygenase Action: Lipoxygenase (LOX) would introduce a hydroperoxy group.

-

Hydroperoxide Lyase Cleavage: A hydroperoxide lyase (HPL) would cleave the hydroperoxidated fatty acid to produce shorter-chain aldehydes.

-

Isomerization and Reduction: Subsequent enzymatic steps involving isomerases and alcohol dehydrogenases (ADH) would lead to the formation of (Z)-2-Buten-1-ol.

References

An In-depth Technical Guide to cis-2-Buten-1-ol: Key Suppliers, Purchasing, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-2-Buten-1-ol, a valuable unsaturated alcohol in organic synthesis and pharmaceutical development. The document details key global suppliers, providing structured purchasing information for easy comparison. A detailed experimental protocol for a representative synthetic transformation—the Fischer-Speier esterification to cis-2-butenyl acetate (B1210297)—is presented, along with a corresponding experimental workflow diagram generated using Graphviz. This guide is intended to serve as a practical resource for researchers and professionals utilizing cis-2-Buten-1-ol in their work.

Introduction to cis-2-Buten-1-ol

Cis-2-Buten-1-ol, also known as (Z)-2-Buten-1-ol or cis-crotyl alcohol, is an organic compound with the chemical formula C₄H₈O. It is an unsaturated primary alcohol featuring a double bond in the cis configuration, which imparts specific stereochemical properties to its reactions.[1] This colorless liquid is a versatile building block and intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and fine chemicals.[1] Its utility in drug development is an area of active investigation, with potential applications in the synthesis of complex therapeutic agents.[1]

Key Suppliers and Purchasing of cis-2-Buten-1-ol

The procurement of high-purity cis-2-Buten-1-ol is crucial for research and development. Several chemical suppliers specialize in providing this reagent in various grades and quantities. The following tables summarize key suppliers and typical purchasing information.

Table 1: Key Suppliers of cis-2-Buten-1-ol

| Supplier | Website | Notes |

| BOC Sciences | https://www.bocsci.com | A global supplier of a wide range of research chemicals, biochemicals, and pharmaceutical ingredients.[1] |

| GFS Chemicals | https://www.gfschemicals.com | Offers a variety of specialty and fine organic chemicals. |

| ChemicalBook | https://www.chemicalbook.com | A comprehensive online database and marketplace for chemical products. |

| Huateng Pharma | https://en.huatengsci.com | Specializes in pharmaceutical intermediates, PEG derivatives, and chemical reagents. |

| Sigma-Aldrich (Merck) | https://www.sigmaaldrich.com | A leading global supplier of research chemicals and laboratory equipment. |

| Thermo Fisher Scientific | https://www.thermofisher.com | Provides a broad range of scientific research products and services. |

Table 2: Purchasing Information for cis-2-Buten-1-ol

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| BOC Sciences | 4088-60-2 | Not specified | 1 g | $398 |

| GFS Chemicals | 4088-60-2 | ≥95% (cis/trans total), 19:1 cis/trans ratio | 5 g, 100 g | Inquire for Price |

| Huateng Pharma | 4088-60-2 | 95% | Not specified | Inquire for Price |

| ChemicalBook | 4088-60-2 | 99% | Per KG | $20.00 - $30.00 |

| Sigma-Aldrich | 590-18-1 (cis-2-Butene) | ≥99% | 100 g | $458 |

| Thermo Fisher Scientific | 6117-80-2 (cis-2-Butene-1,4-diol) | 97% | 500 mL | Inquire for Price |

Note: Prices are subject to change and may not include shipping and handling fees. Purity levels and available quantities may vary. It is recommended to consult the supplier's website for the most current information.

Experimental Protocols: Synthesis of cis-2-Butenyl Acetate

The esterification of cis-2-Buten-1-ol is a common and representative reaction that highlights its utility as a synthetic intermediate. The following is a detailed protocol for the Fischer-Speier esterification to produce cis-2-butenyl acetate. This procedure is adapted from a general method for the esterification of butenols.

Materials

-

cis-2-Buten-1-ol

-

Glacial acetic acid (1.5 to 2-fold molar excess)

-

Concentrated sulfuric acid (catalytic amount, approx. 1-2% of total volume)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Apparatus for fractional distillation

Procedure

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-2-Buten-1-ol and a 1.5 to 2-fold molar excess of glacial acetic acid.

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure cis-2-butenyl acetate. The expected yield is typically in the range of 70-85%.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of cis-2-butenyl acetate via Fischer-Speier esterification.

Caption: Workflow for the synthesis of cis-2-butenyl acetate.

Signaling Pathways and Biological Relevance

Currently, there is limited direct evidence of cis-2-Buten-1-ol being a key component in specific, well-defined signaling pathways in the context of drug development. However, its metabolite, cis-2-butene-1,4-dial, is known to be a reactive electrophile formed from the metabolism of furan.[2] This metabolite can react with cellular nucleophiles, including DNA, which has implications for the mutagenicity and carcinogenicity of furan.[2] The study of such interactions is relevant to toxicology and understanding the mechanisms of chemical-induced cellular damage.

Further research may elucidate more direct roles for cis-2-Buten-1-ol or its derivatives in biological processes relevant to drug discovery.

Conclusion

cis-2-Buten-1-ol is a readily available and synthetically versatile unsaturated alcohol. This guide has provided a summary of key suppliers and purchasing information to facilitate its acquisition for research purposes. The detailed experimental protocol for its esterification serves as a practical example of its application in chemical synthesis. As research in drug development and organic synthesis continues, the utility of cis-2-Buten-1-ol as a valuable building block is likely to expand.

References

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using cis-2-Buten-1-Ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of cis-2-buten-1-ol and its derivatives in the synthesis of pharmaceutical agents. The protocols outlined below are intended as a practical resource for laboratory and process development applications, with a focus on stereoselective synthesis.

Application Note 1: Synthesis of a Chiral Cyclopentenylmethanol Intermediate for Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a critical class of antiviral drugs. A key structural motif in many of these compounds is a chiral cyclopentene (B43876) backbone. While not a direct synthesis from cis-2-buten-1-ol, the following protocol for the synthesis of (1R,4S)-N-Boc-4-amino-2-cyclopentene-1-methanol, a crucial intermediate for the antiretroviral drug Abacavir, showcases relevant synthetic strategies that could be adapted for derivatives of cis-2-buten-1-ol. The synthesis commences with a racemic Vince lactam, which undergoes enzymatic resolution to establish the desired stereochemistry.

Overall Synthetic Workflow:

The synthesis of the chiral intermediate is a multi-step process involving enzymatic resolution, N-protection, and reductive opening of the lactam.

Caption: Workflow for the synthesis of the chiral intermediate.

Experimental Protocols:

1.1: Enzymatic Resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This step is crucial for separating the desired enantiomer.

-

Materials:

-

(±)-2-azabicyclo[2.2.1]hept-5-en-3-one

-

Phosphate (B84403) buffer (pH 7.0)

-

Lipase (B570770) (e.g., from Candida antarctica)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in the phosphate buffer.

-

Add the lipase to the suspension.

-

Stir the mixture at 25-30 °C for 24-48 hours. Monitor the reaction progress by chiral HPLC.

-

Upon completion, extract the unreacted (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with ethyl acetate.[1]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral lactam.

-

1.2: N-Boc Protection of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

The resolved lactam is protected with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

-

Anhydrous dichloromethane (B109758) (DCM)

-

4-Dimethylaminopyridine (DMAP)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

-

Procedure:

-

Dissolve the chiral lactam in anhydrous DCM.

-

Add a catalytic amount of DMAP and 1.1 equivalents of (Boc)₂O.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected lactam.

-

1.3: Reductive Opening of the N-Boc Protected Lactam

The protected lactam is reductively opened to yield the target chiral intermediate.

-

Materials:

-

N-Boc-(1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one

-

Sodium borohydride (B1222165) (NaBH₄)

-

Silica (B1680970) gel for chromatography

-

-

Procedure:

-

Dissolve the N-Boc protected lactam in methanol and cool the solution to 0 °C.

-

Add sodium borohydride portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-